molecular formula C20H14Cl2N2O B2751983 1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole CAS No. 400086-38-6

1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole

Cat. No. B2751983
CAS RN: 400086-38-6
M. Wt: 369.25
InChI Key: KSPQFGNVWSQYTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole, commonly referred to as CB-B, is an organic compound which has recently been studied for its potential applications in scientific research. It is a type of benzimidazole, a heterocyclic aromatic organic compound which contains a five-membered ring system consisting of two nitrogen atoms and three carbon atoms. The compound has several interesting properties which make it a promising candidate for use in scientific research.

Scientific Research Applications

Synthetic Chemistry and Biological Applications

Benzimidazoles are synthesized through various methods, with o-phenylenediamines serving as a key precursor. These compounds are utilized in the development of quinoxalines, benzo(1,5)diazepines, and other azolylthiazoles, highlighting their versatility in synthetic organic chemistry (Ibrahim, 2011). The diverse chemical structures and reactivities of benzimidazole derivatives enable their application in creating novel materials with significant biological and pharmacological activities.

Anticancer Potential

Recent reviews have emphasized the anticancer properties of benzimidazole derivatives, illustrating their mechanisms of action, including intercalation into DNA, inhibition of enzymes like topoisomerases, and tubulin polymerization disruption. These activities suggest that modifications of the benzimidazole structure could yield potent anticancer agents (Akhtar et al., 2019). The synthesis of targeted benzimidazole derivatives for anticancer therapy is an area of ongoing research, indicating the therapeutic promise of these compounds.

Environmental and Ecological Implications

Chlorophenols, including those related to the chlorobenzyl and chlorophenyl groups in 1-[(3-chlorobenzyl)oxy]-2-(2-chlorophenyl)-1H-1,3-benzimidazole, have been studied for their role as precursors in the formation of dioxins and other pollutants. This research highlights the environmental impact and regulatory considerations of synthesizing and using chlorinated organic compounds (Peng et al., 2016).

Optoelectronic Materials

The structural motifs of benzimidazole derivatives are explored for their applications in optoelectronic materials, including luminescent elements and photoelectric conversion elements. The incorporation of benzimidazole structures into π-extended systems is valuable for developing novel materials for organic light-emitting diodes (OLEDs) and other electronic devices (Lipunova et al., 2018).

properties

IUPAC Name

2-(2-chlorophenyl)-1-[(3-chlorophenyl)methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N2O/c21-15-7-5-6-14(12-15)13-25-24-19-11-4-3-10-18(19)23-20(24)16-8-1-2-9-17(16)22/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSPQFGNVWSQYTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2OCC4=CC(=CC=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.